molecular formula C16H20N2O5S B2904580 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309552-47-2

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2904580
CAS No.: 2309552-47-2
M. Wt: 352.41
InChI Key: ZQSNNBMYXFZJOS-UHFFFAOYSA-N
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Description

N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a benzoxazolone core linked to a tetrahydrothiophen-3-ylmethyl group via an acetamide bridge.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNNBMYXFZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This step often starts with the cyclization of a suitable diene with a thiol under acidic conditions to form the tetrahydrothiophene ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide in the presence of a base.

    Synthesis of the Oxobenzoxazole Moiety: This part of the molecule can be synthesized through a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the tetrahydrothiophene derivative with the oxobenzoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.

    Reduction: The oxobenzoxazole moiety can be reduced to form a hydroxybenzoxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its various functional groups allow it to interact with different biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyethoxy group could form hydrogen bonds, while the oxobenzoxazole moiety might engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA)

  • Structure : Shares the 2-oxobenzo[d]oxazol-3(2H)-yl group but incorporates pyridine and phenyl substituents.
  • Synthesis : Prepared via coupling of activated acetylated intermediates with heterocyclic amines under reflux conditions.
  • Application : Designed as a TSPO (translocator protein) ligand for SPECT imaging, highlighting the benzoxazolone unit’s role in binding affinity.
  • Key Difference: PBPA includes a chelating bis(pyridinylmethyl)amino group, enabling bifunctional radiopharmaceutical applications, unlike the hydroxyethoxy-tetrahydrothiophene substituent in the target compound.

Benzothiazole and Thiazolidinone Derivatives

2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g)

  • Structure : Replaces benzoxazolone with a benzothiazole-thioether linkage.
  • Synthesis : Derived from condensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis.
  • Bioactivity : Exhibits anti-inflammatory (e.g., compound 5d, 65% inhibition at 50 mg/kg) and antibacterial activity (e.g., MIC = 12.5 µg/mL against S. aureus).

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Structure : Features dual thiophene rings instead of benzoxazolone and tetrahydrothiophene.
  • Synthesis : Produced via acyl chloride intermediates reacting with heterocyclic amines.
  • Properties : Thiophene’s electron-rich nature enhances solubility in polar aprotic solvents (e.g., logP = 1.8 vs. ~2.5 for benzoxazolone analogues).

Coumarin-Based Acetamides

N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-yl) Thiazol-2-yl) Amides

  • Structure : Replaces benzoxazolone with a coumarin (chromen-2-one) core.
  • Synthesis : Synthesized via solvent-free condensation of aldehydes with ethyl acetoacetate.
  • Bioactivity : Coumarin derivatives exhibit anticoagulant and antimicrobial properties, distinct from benzoxazolone’s neurological applications.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Bioactivity/Application
Target Compound Benzoxazolone Tetrahydrothiophen-3-ylmethyl Not explicitly described Hypothesized neurological targets
PBPA Benzoxazolone Bis(pyridin-2-ylmethyl)amino Reflux with ZnCl₂/dioxane TSPO ligand for SPECT imaging
Benzothiazole Derivatives Benzothiazole Thioether-linked indolinones Condensation with mercaptoacetic acid Anti-inflammatory (65% inhibition)
Thiophene Acetamides Thiophene Cyanothiophenyl Acyl chloride intermediates Enhanced solubility (logP = 1.8)
Coumarin Derivatives Coumarin Methoxy-thiazole Solvent-free aldehyde condensation Antimicrobial/anticoagulant activity

Key Research Findings

  • Synthetic Flexibility : Benzoxazolone derivatives like PBPA and the target compound are synthesized via modular approaches, enabling rapid diversification of substituents.
  • Bioactivity Trends : Thiophene and benzothiazole analogues prioritize solubility and anti-inflammatory activity, while benzoxazolones favor CNS-targeted applications.
  • Structural Trade-offs : The hydroxyethoxy group in the target compound may improve blood-brain barrier penetration compared to PBPA’s pyridine-based chelators.

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Thiophene derivatives, similar to the compound , have been widely studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The presence of the hydroxyethoxy group in the structure suggests potential anti-inflammatory properties. Compounds with similar functionalities have been shown to reduce pro-inflammatory cytokines and nitric oxide production in various cell models. For instance, studies on related thiophene compounds demonstrated reductions in tumor necrosis factor-alpha (TNF-α) levels, indicating a possible mechanism for anti-inflammatory action.

Cytotoxicity and Cell Viability

Preliminary cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The MTT assay, commonly used to assess cell viability, can be employed to determine the effects of this compound on various cancer cell lines. Initial findings suggest that at certain concentrations, this compound may selectively induce apoptosis in cancer cells while sparing normal cells.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, it could potentially inhibit enzymes involved in inflammatory pathways or interfere with signaling cascades that promote tumor growth. Understanding these mechanisms is essential for optimizing its therapeutic potential.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial activity of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further investigation into structure-activity relationships.

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, related compounds were tested for their ability to reduce lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. Results indicated a dose-dependent decrease in pro-inflammatory markers such as interleukin-6 (IL-6) and TNF-α upon treatment with these thiophene-based compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

  • Answer: Key parameters include reaction temperature (typically 60–80°C for amide bond formation), solvent polarity (e.g., DMF or acetonitrile to stabilize intermediates), and catalyst selection (e.g., HATU or EDCI for coupling reactions). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is essential to identify incomplete steps . Purification often involves gradient column chromatography with silica gel or reverse-phase HPLC to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer: Use a combination of:

  • 1H/13C NMR spectroscopy to verify proton and carbon environments (e.g., distinguishing oxazole ring protons at δ 7.2–8.1 ppm).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazolone moiety).
    Cross-referencing with computational simulations (DFT-based NMR predictions) enhances accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays (e.g., fluorescence-based readouts for kinases or proteases).
  • Cell viability assays (MTT or CellTiter-Glo®) in cancer or immune cell lines.
  • Surface plasmon resonance (SPR) to measure binding affinity to proteins like GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction byproducts or degradation products be systematically identified during synthesis?

  • Answer: Employ LC-MS/MS with fragmentation patterns to trace unexpected peaks. For example, hydrolysis of the oxazolone ring may produce benzoic acid derivatives, detectable via characteristic m/z shifts. Kinetic studies under varied pH/temperature conditions help map degradation pathways .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer:

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Use cryo-EM or X-ray crystallography to validate target binding modes if docking simulations disagree with activity.
  • Compare with structural analogs (e.g., fluorophenyl or thiophene substitutions) to isolate steric/electronic effects .

Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Answer:

  • Synthesize derivatives with modifications to the tetrahydrothiophene (e.g., replacing hydroxyethoxy with methoxy) or oxazolone moiety (e.g., substituting oxygen with sulfur).
  • Use molecular dynamics simulations to correlate substituent effects with binding pocket interactions.
  • Validate SAR via dose-response curves in functional assays (e.g., IC50 shifts in enzyme inhibition) .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Answer:

  • Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion.
  • CYP450 inhibition screening to identify metabolic liabilities.
  • Stable isotope labeling (e.g., 13C/15N) to track metabolite formation pathways .

Q. How to elucidate the compound’s mechanism of action (MoA) in complex biological systems?

  • Answer:

  • Chemical proteomics (e.g., affinity chromatography with immobilized compound to pull down targets).
  • CRISPR-Cas9 knockout screens to identify genes modulating activity.
  • Transcriptomics/proteomics profiling to map downstream signaling effects .

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